molecular formula C16H22N2O2 B378065 N-cyclohexyl-2-(propanoylamino)benzamide

N-cyclohexyl-2-(propanoylamino)benzamide

Cat. No.: B378065
M. Wt: 274.36g/mol
InChI Key: PWIYNYQZCMUDNH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(propanoylamino)benzamide is a benzamide derivative featuring a cyclohexyl group attached to the amide nitrogen and a propanoylamino (propionamide) substituent at the 2-position of the benzoyl ring.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36g/mol

IUPAC Name

N-cyclohexyl-2-(propanoylamino)benzamide

InChI

InChI=1S/C16H22N2O2/c1-2-15(19)18-14-11-7-6-10-13(14)16(20)17-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,20)(H,18,19)

InChI Key

PWIYNYQZCMUDNH-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and synthesis details:

Compound Name Substituent at 2-Position Molecular Formula Yield (%) Key Properties/Applications Reference
N-Cyclohexyl-2-(propanoylamino)benzamide Propanoylamino (CH₂CH₂CO-) C₁₇H₂₃N₂O₂ N/A Hypothesized intermediate for drug design
N-Cyclohexyl-2-[(1-naphthylacetyl)amino]benzamide 1-Naphthylacetyl C₂₅H₂₆N₂O₂ N/A Enhanced lipophilicity; potential bioactive scaffold
N-Cyclohexyl-2-[methyl(2-phenylacetyl)amino]benzamide Methyl-phenylacetyl C₂₂H₂₆N₂O₂ N/A Bioactivity via phenylacetyl group
(E)-N-Cyclohexyl-2-((1,4-dimethylpiperazin-2-ylidene)amino)benzamide Piperazinylidene C₂₀H₂₉N₅O 58–70% Metal coordination potential
2-(Benzoylamino)-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide Cycloheptylamino-benzoyl C₂₄H₂₈N₄O₂ N/A Modified solubility profile

Key Observations :

  • Synthetic Yields : Piperazine derivatives (e.g., ) exhibit moderate yields (58–70%), suggesting feasible synthesis routes for similar compounds.
  • Functional Group Diversity : Substituents like phenylacetyl () or piperazinylidene () introduce steric or electronic effects critical for target binding in drug discovery.

Spectroscopic and Analytical Data

  • NMR Shifts: The cyclohexyl group typically resonates at δ 1.2–2.0 ppm (¹H NMR) and δ 25–35 ppm (¹³C NMR) . Propanoylamino’s methyl groups appear at δ 1.0–1.2 ppm (CH₃) and δ 2.3–2.5 ppm (COCH₂) in analogs like .
  • IR Spectroscopy :
    • Amide C=O stretches at 1640–1680 cm⁻¹ .
    • N-H bends at 3300–3500 cm⁻¹ confirm secondary amide presence .
  • HRMS : Molecular ion peaks align with calculated masses (e.g., m/z 386.199 for vs. 293.176 for the target compound) .

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